![molecular formula C9H12N2O5 B8577910 1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B8577910.png)
1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic nucleoside analog Nucleosides are the building blocks of nucleic acids, which play a crucial role in the genetic processes of organisms
准备方法
The synthesis of 1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the use of specific starting materials and reaction conditions. One common method involves the use of 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose as a starting material. This compound is treated with acetic acid and acetic anhydride at elevated temperatures to obtain the nucleoside derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
化学反应分析
1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives, while reduction may produce deoxyuridine analogs .
科学研究应用
1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying nucleic acid interactions and functions. Additionally, it is used in the development of diagnostic assays and as a reference standard in analytical chemistry .
作用机制
The mechanism of action of 1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication in the case of antiviral applications. The molecular targets and pathways involved include the inhibition of viral DNA polymerase and the disruption of nucleic acid synthesis .
相似化合物的比较
1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione can be compared with other nucleoside analogs such as uridine, thymidine, and cytidine. While these compounds share similar structures, this compound is unique due to its specific modifications, which confer distinct biochemical properties and applications. For example, uridine is a naturally occurring nucleoside found in RNA, while thymidine is found in DNA . The unique structure of this compound allows it to be used in specialized applications that other nucleosides may not be suitable for.
属性
分子式 |
C9H12N2O5 |
|---|---|
分子量 |
228.20 g/mol |
IUPAC 名称 |
1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6-,8-/m0/s1 |
InChI 键 |
MXHRCPNRJAMMIM-HAFWLYHUSA-N |
手性 SMILES |
C1[C@@H]([C@@H](O[C@@H]1N2C=CC(=O)NC2=O)CO)O |
规范 SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-5-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B8577828.png)
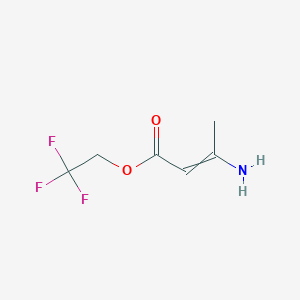
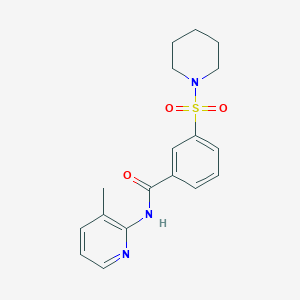
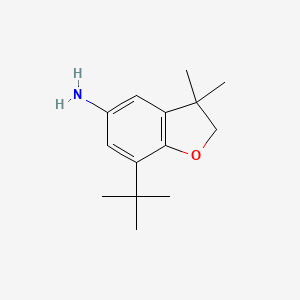
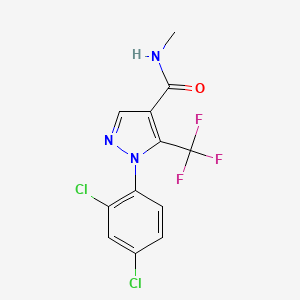
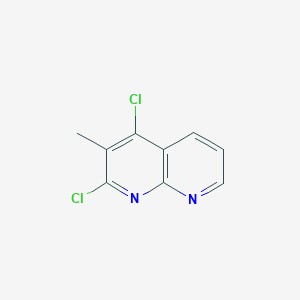
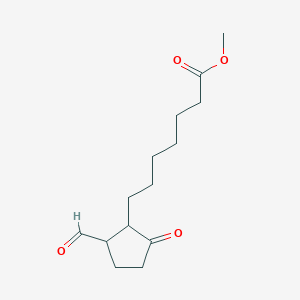
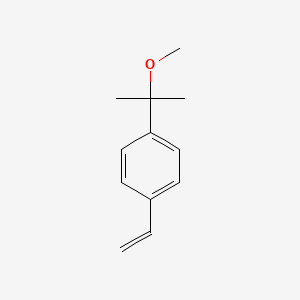
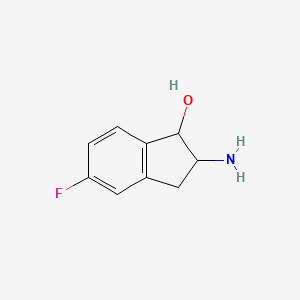
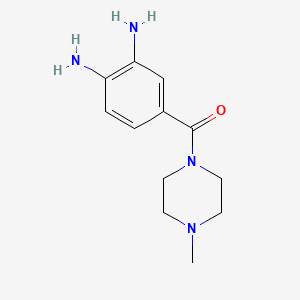
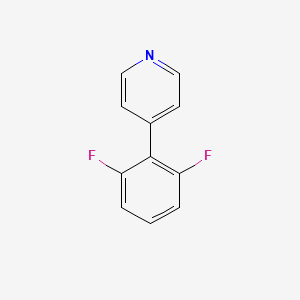
![2-[2-(4-Bromophenyl)-2-oxoethyl]cycloheptan-1-one](/img/structure/B8577888.png)
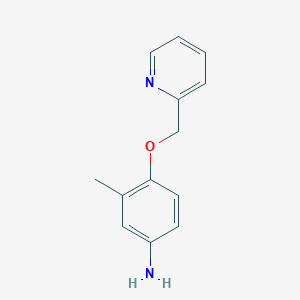
![Ethyl 3-[(1,3-benzothiazol-2-yl)sulfanyl]-2-oxopropanoate](/img/structure/B8577920.png)
